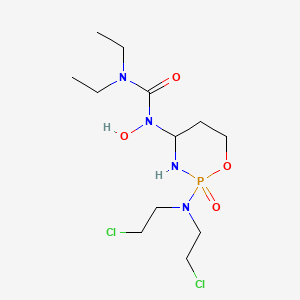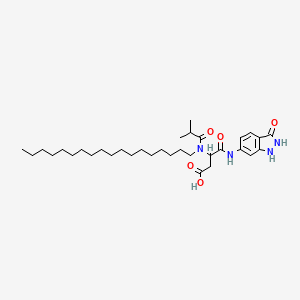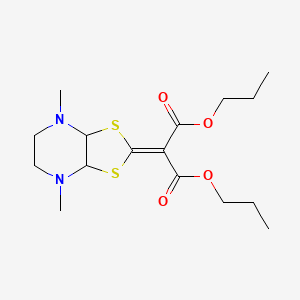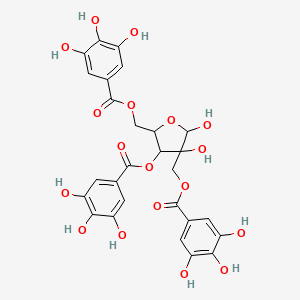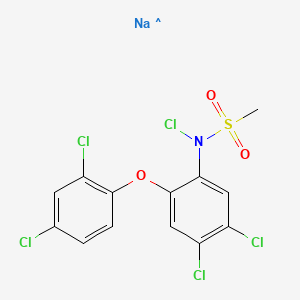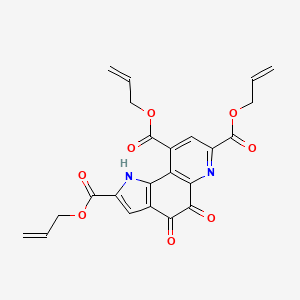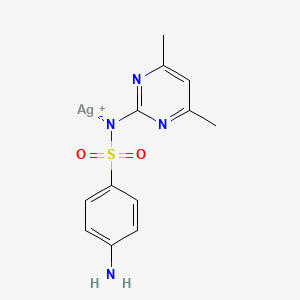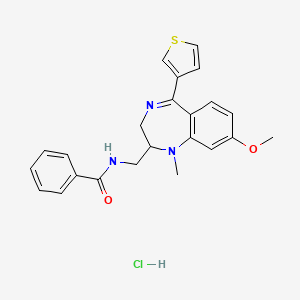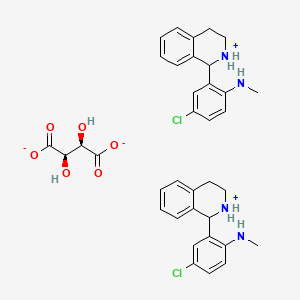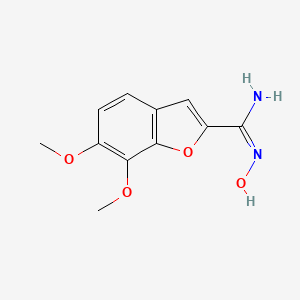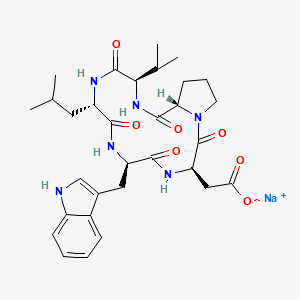
BQ-123 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BQ-123 sodium is synthesized through a series of peptide coupling reactions. The amino acids D-tryptophan, D-aspartic acid, L-proline, D-valine, and L-leucine are sequentially coupled to form the cyclic pentapeptide structure. The synthesis involves the use of protecting groups to prevent unwanted reactions at specific sites on the amino acids. The final cyclization step is typically achieved through a macrolactamization reaction .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces misakiensis. The fermentation broth is processed to isolate and purify the cyclic pentapeptide. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
BQ-123 sodium undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to amines under strong reducing conditions.
Substitution: The carboxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reducing agents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amine derivatives of the peptide.
Substitution: Substituted derivatives at the carboxyl groups.
Applications De Recherche Scientifique
BQ-123 sodium has a wide range of scientific research applications:
Chemistry: Used as a biochemical tool to study endothelin receptor function.
Biology: Investigates the physiological and pathophysiological roles of endothelins.
Medicine: Explores potential therapeutic applications in conditions like ischemia-induced acute renal failure and hypertension.
Industry: Utilized in the development of endothelin receptor antagonists for pharmaceutical applications .
Mécanisme D'action
BQ-123 sodium exerts its effects by selectively binding to the endothelin A receptor, thereby blocking the action of endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1 on smooth muscle cells. The compound increases the reabsorption of sodium ions in proximal tubule cells, which may contribute to its therapeutic effects in renal conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
BQ-788: Another endothelin receptor antagonist, but with a higher affinity for the endothelin B receptor.
Ambrisentan: A selective endothelin A receptor antagonist used in the treatment of pulmonary arterial hypertension.
Bosentan: A dual endothelin receptor antagonist that targets both endothelin A and endothelin B receptors
Uniqueness of BQ-123 Sodium
This compound is unique due to its high selectivity and potency for the endothelin A receptor. Unlike other endothelin receptor antagonists, it specifically targets endothelin A without significant effects on endothelin B receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
136655-57-7 |
|---|---|
Formule moléculaire |
C31H41N6NaO7 |
Poids moléculaire |
632.7 g/mol |
Nom IUPAC |
sodium;2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetate |
InChI |
InChI=1S/C31H42N6O7.Na/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);/q;+1/p-1/t21-,22+,23+,24-,26+;/m0./s1 |
Clé InChI |
FLIKEIGEOXCRRG-JKNHBXRPSA-M |
SMILES isomérique |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
SMILES canonique |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



